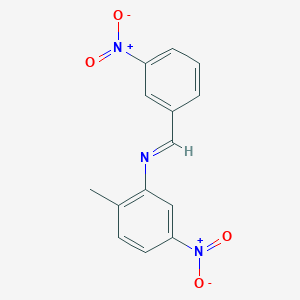![molecular formula C21H13Br2N3O5 B11554383 2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554383.png)
2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include bromination, acylation, and imination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and cyano group play crucial roles in binding to enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl phenylcarboxylate
- 2,4-Dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl thiophen-2-carboxylate
Comparison: Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H13Br2N3O5 |
|---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H13Br2N3O5/c22-15-8-14(20(16(23)9-15)31-21(28)18-6-3-7-29-18)11-25-26-19(27)12-30-17-5-2-1-4-13(17)10-24/h1-9,11H,12H2,(H,26,27)/b25-11+ |
InChI Key |
FSQHZVGNOCOIDF-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554302.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11554310.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554313.png)
![Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11554318.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554320.png)
![(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B11554330.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(hexyloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11554331.png)
![4-chloro-N-{2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazino]ethyl}benzamide](/img/structure/B11554337.png)

![4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11554342.png)
![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11554351.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11554358.png)
